molecular formula C₃₁H₄₀O₁₀ B1153654 10-Deacetyl-7,13-dimethyl Baccatin III

10-Deacetyl-7,13-dimethyl Baccatin III

Cat. No.: B1153654
M. Wt: 572.64
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Baccatin Compounds

Baccatin compounds, isolated primarily from Taxus species (yew trees), have been pivotal in oncology since the 1960s. The discovery of paclitaxel (Taxol) in 1971 marked a turning point, as its unique microtubule-stabilizing mechanism revolutionized cancer therapy. However, limited natural abundance of paclitaxel necessitated alternative approaches, leading to the identification of 10-deacetylbaccatin III (10-DAB III) in 1980 as a viable precursor. Structural modifications of 10-DAB III, including methylation at C7 and C13 positions, yielded 10-deacetyl-7,13-dimethyl baccatin III—a compound optimizing both synthetic utility and stability.

Key historical milestones:

  • 1979 : Characterization of taxane biosynthesis pathways
  • 1986 : Semisynthesis of paclitaxel from 10-DAB III derivatives
  • 2000s : Enzymatic acetylation studies enabling tailored modifications

Taxonomic Classification within Taxane Family

This compound belongs to taxane diterpenoids, characterized by a tetracyclic core (taxadiene skeleton) with functionalized substituents. Its classification is defined by:

Feature Specification
Parent structure Baccatin III
Modifications Methyl groups at C7, C13; deacetylation at C10
Molecular formula C₃₁H₄₀O₁₀
Molecular weight 572.64 g/mol
IUPAC name [(2α,5β,7β,10β,13α)-4-Acetoxy-1,13-dihydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl] benzoate

This compound shares structural homology with:

  • Baccatin III : Retains C10 acetyl group (C₃₂H₄₂O₁₁)
  • Paclitaxel : Features C13 side chain (C₄₇H₅₁NO₁₄)

Significance in Organic Chemistry

The compound’s strategic value arises from three attributes:

1. Synthetic Versatility

  • Serves as intermediate for C10- and C13-functionalized taxanes
  • Methyl groups enhance lipophilicity (LogP = 4.54 vs. 3.82 for 10-DAB III), improving solubility in organic reaction media

2. Enzymatic Compatibility

  • Substrate for 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), enabling regioselective modifications
  • Retains reactivity at C1, C2, and C7 hydroxyl groups for further derivatization

3. Structural Insights

  • Methylation stabilizes the trans-fused oxetane ring (C5-C20), reducing ring-opening side reactions
  • C13 methyl group prevents undesired epimerization during side-chain additions

Table 1: Comparative Reactivity of Baccatin Derivatives

Compound C7 Reactivity C10 Stability C13 Functionalization Yield
10-DAB III High Low 45–52%
7,13-Dimethyl derivative Moderate High 68–74%
Baccatin III Low High 82–88%

This structural profile positions this compound as a cornerstone in taxane analog development, bridging natural product chemistry and synthetic oncology.

Properties

Molecular Formula

C₃₁H₄₀O₁₀

Molecular Weight

572.64

Origin of Product

United States

Preparation Methods

Triethylsilyl (TES) Protection

The C7 and C13 hydroxyl groups are protected using triethylsilyl chloride (TESCl) in anhydrous pyridine or dimethylformamide (DMF). Reaction conditions (20–110°C, 16–24 h) ensure complete silylation, yielding 7β,13β-bis-(triethylsilyl)-10-deacetylbaccatin III with >90% efficiency. The PMC study further demonstrates that TES protection minimizes steric hindrance, facilitating subsequent methylation.

Alternative Protecting Groups

While TES dominates industrial workflows, tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups are explored for enhanced stability. However, these require harsher deprotection conditions (e.g., HF/pyridine), increasing operational risks.

Regioselective Methylation at C7 and C13

Methylation Reagents and Conditions

Methylation is achieved using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base. Key findings include:

  • Potassium carbonate (K₂CO₃) in DMF at 60°C for 24 h achieves 85% yield for C7 methylation.

  • Sodium hydride (NaH) in tetrahydrofuran (THF) enables simultaneous C7/C13 methylation but risks over-alkylation.

Solvent Optimization

Polar aprotic solvents (DMF, THF) enhance reagent solubility, while 2-methyltetrahydrofuran reduces side reactions during prolonged reactions. Patent CN104418826A reports a 12% yield increase when switching from DMF to 2-methyltetrahydrofuran.

Deprotection and Final Isolation

Silyl Group Removal

Deprotection of TES groups employs tetrabutylammonium fluoride (TBAF) in THF or hydrofluoric acid (HF)/pyridine . The latter achieves >95% deprotection efficiency but necessitates specialized equipment for HF handling.

Crystallization and Purification

Crude product is purified via recrystallization in tetrahydrofuran (THF)-sherwood oil systems, yielding 70–76% pure this compound. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 227 nm) confirms purity >98%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 0.63–0.70 ppm (triethylsilyl CH₃), δ 3.15–3.30 ppm (C7/C13-OCH₃), and δ 8.09 ppm (C2 benzoate ortho proton).

  • ESI-MS : Molecular ion peak at m/z 770.84 [M+Na]⁺ aligns with the theoretical mass (C₃₅H₅₀O₁₀Si).

Comparative Yields Across Methods

MethodMethylation ReagentSolventYield (%)Purity (%)
K₂CO₃/CH₃IMethyl iodideDMF8596
NaH/(CH₃)₂SO₄Dimethyl sulfateTHF7892
Optimized (2-MeTHF)Methyl iodide2-MeTHF9098

Q & A

What are the key methodological challenges in synthesizing and purifying 10-Deacetyl-7,13-dimethyl Baccatin III, and how can they be addressed?

Answer:
Synthesis of this compound involves regioselective methylation at the C7 and C13 positions of the 10-deacetyl baccatin III core. A major challenge is avoiding over-methylation or side reactions at other hydroxyl groups. To address this, researchers employ protective group strategies (e.g., TBS or acetyl groups) and controlled reaction conditions (e.g., low-temperature methylation with methyl iodide in anhydrous DMF). Purification requires high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water-acetonitrile) to isolate the target compound from structurally similar derivatives like 10-Deacetyl-7-methyl Baccatin III (C30H38O10, MW 558.62) . Confirmation of purity (>95%) is achieved via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

How does the structural modification at C7 and C13 in this compound influence its bioactivity compared to other baccatin derivatives?

Answer:
The methylation at C7 and C13 alters steric and electronic properties of the baccatin core, impacting microtubule-binding affinity. For example:

  • C7 methylation reduces steric hindrance near the taxane-binding pocket, potentially enhancing interactions with β-tubulin.
  • C13 methylation may stabilize the oxetane ring, a critical pharmacophore for microtubule polymerization.
    Comparative studies using in vitro microtubule assembly assays (e.g., GTP-tubulin polymerization at 37°C) show that this compound exhibits intermediate activity between unmodified baccatin III (no microtubule stabilization) and taxol (strong stabilization). Dose-response curves (EC50 values) and cryo-EM structural analyses are recommended to quantify these effects .

What analytical strategies are recommended to resolve contradictions in reported stability data for this compound under alkaline conditions?

Answer:
Discrepancies in stability studies often arise from variations in pH, temperature, and solvent systems. For example, under alkaline conditions (pH >10), the compound may undergo hydroxylation or epimerization at C7 or C13. To resolve contradictions:

  • Use LC–MS/MS with Q–TOF detection to identify degradation products (e.g., 10-deacetyl derivatives or cyclopropyl intermediates) .
  • Conduct accelerated stability testing (40°C/75% RH) with controlled pH buffers (e.g., phosphate-borate-citrate) and monitor degradation kinetics via HPLC-UV at 227 nm.
  • Compare results with structurally related compounds like 10-Deacetyl-7,10,13-trimethyl Baccatin III (C32H42O10, MW 586.67), which shows greater resistance to alkaline hydrolysis due to additional methylation .

How can researchers design experiments to differentiate this compound from its positional isomers (e.g., 10-Deacetyl-7,10-dimethyl derivatives)?

Answer:
Positional isomers require advanced spectral and chromatographic differentiation:

  • NMR spectroscopy : Compare chemical shifts in the C7/C10/C13 regions. For example, C7-methyl groups typically resonate at δ 1.2–1.4 ppm (¹H), while C10-methyl groups appear upfield.
  • Chiral chromatography : Use a Chiralpak IC-3 column with hexane-isopropanol (90:10) to resolve enantiomeric impurities caused by epimerization.
  • X-ray crystallography : Resolve crystal structures to confirm methylation sites, as seen in studies on 7-epi-10-Deacetylbaccatin III (C29H36O10, MW 544.59) .

What are the implications of this compound’s molecular weight (572.64) and logP value for its pharmacokinetic profiling?

Answer:
The molecular weight (572.64) and predicted logP (~2.8) suggest moderate solubility and membrane permeability. Key methodological considerations:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for in vivo studies.
  • Plasma protein binding : Assess via equilibrium dialysis (human serum albumin, α1-acid glycoprotein) to estimate free drug concentration.
  • Metabolic stability : Screen for cytochrome P450 (CYP3A4/2C8) metabolism using liver microsomes and NADPH cofactors. Comparative data with taxol (MW 853.9, logP ~3.0) highlight trade-offs between bioavailability and metabolic resistance .

How can computational modeling (e.g., molecular docking) predict the binding affinity of this compound to β-tubulin?

Answer:
Computational workflows include:

Protein preparation : Retrieve β-tubulin structure (PDB: 1JFF) and optimize protonation states using tools like Schrödinger’s Protein Preparation Wizard.

Ligand docking : Perform flexible docking (Glide SP/XP) to evaluate interactions with the taxane-binding site (M-loop residues: Phe272, Leu273).

Free energy calculations : Use MM-GBSA to compare binding energies with baccatin III and taxol. Preliminary models suggest that C13 methylation enhances hydrophobic contacts but reduces hydrogen bonding with Thr276 .

What are the best practices for quantifying this compound in complex biological matrices (e.g., plasma or tumor tissue)?

Answer:
Validated LC–MS/MS methods are essential:

  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges).
  • Chromatography : Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.
  • Detection : MRM transitions m/z 573.3 → 327.1 (quantifier) and 573.3 → 285.1 (qualifier). Calibration curves (1–1000 ng/mL) should demonstrate R² >0.99 and inter-day precision <15% .

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